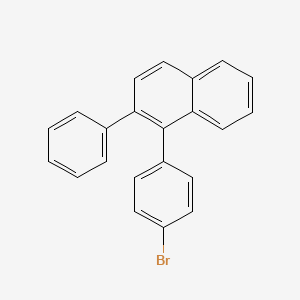

1-(4-Bromophenyl)-2-phenylnaphthalene

Description

1-(4-Bromophenyl)-2-phenylnaphthalene is a polyaromatic hydrocarbon featuring a naphthalene core substituted at position 1 with a 4-bromophenyl group and at position 2 with a phenyl group. Its molecular formula is C₂₂H₁₅Br, with a molar mass of 359.26 g/mol (inferred from structurally similar compounds in and ).

Properties

Molecular Formula |

C22H15Br |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-phenylnaphthalene |

InChI |

InChI=1S/C22H15Br/c23-19-13-10-18(11-14-19)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15H |

InChI Key |

UTCHDGABZXQZSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-phenylnaphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated naphthalene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of 1-(4-Bromophenyl)-2-phenylnaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-phenylnaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Substituted derivatives with various functional groups.

Oxidation Reactions: Quinones and other oxidized products.

Reduction Reactions: Dihydro derivatives and other reduced forms.

Scientific Research Applications

1-(4-Bromophenyl)-2-phenylnaphthalene has several scientific research applications:

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

Biological Studies: It is used as a probe in biological assays to study protein-ligand interactions and cellular uptake mechanisms.

Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-phenylnaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites . In materials science, the compound’s electronic properties enable it to function as a charge carrier in organic electronic devices .

Comparison with Similar Compounds

Positional Isomers: 1-(4-Bromophenyl)-4-phenylnaphthalene

A key positional isomer, 1-(4-Bromophenyl)-4-phenylnaphthalene (CAS 1170321-08-0, ), differs in the substitution pattern of the phenyl group (position 4 vs. 2 on the naphthalene core). Key comparative points include:

- Electronic Properties : Both isomers retain the electron-withdrawing bromophenyl group, but the spatial arrangement could alter conjugation pathways, affecting UV-Vis absorption or fluorescence properties.

| Property | 1-(4-Bromophenyl)-2-phenylnaphthalene | 1-(4-Bromophenyl)-4-phenylnaphthalene |

|---|---|---|

| Molecular Formula | C₂₂H₁₅Br | C₂₂H₁₅Br |

| Molar Mass (g/mol) | 359.26 | 359.26 |

| Substituent Positions | 1-(4-Bromophenyl), 2-phenyl | 1-(4-Bromophenyl), 4-phenyl |

| Key Structural Impact | Higher steric hindrance | Extended conjugation |

Inferred from and structural analysis.

Brominated Naphthalene Derivatives

1-Bromonaphthalene ()

Unlike the target compound, 1-bromonaphthalene (C₁₀H₇Br ) has bromine directly attached to the naphthalene ring. Key differences:

- Reactivity : The C-Br bond in 1-bromonaphthalene is more reactive toward nucleophilic substitution compared to the bromine on the distal phenyl group in 1-(4-Bromophenyl)-2-phenylnaphthalene.

- Physical Properties :

- Boiling Point: 281°C (1-bromonaphthalene) vs. estimated >300°C for the target compound (higher molecular weight).

- Solubility: 1-bromonaphthalene is miscible in alcohols and ethers, while the target compound’s bulky substituents may reduce solubility in polar solvents.

1-Bromo-2-naphthol ()

This compound (BrC₁₀H₆OH) introduces a hydroxyl group adjacent to bromine, enabling hydrogen bonding—a feature absent in the non-polar target compound. This difference significantly impacts:

- Melting Point : 78–81°C (1-bromo-2-naphthol) vs. likely higher for the target compound due to aromatic stacking.

- Applications : Brominated naphthols are often used in synthesis of dyes, whereas the target compound’s extended aromatic system may suit optoelectronic materials.

Functionalized Analogs: 1,3,4-Oxadiazole Derivatives ()

Compounds like 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) share the 4-bromophenyl motif but incorporate a 1,3,4-oxadiazole ring. Key contrasts:

- Biological Activity : IIIa exhibits anti-inflammatory effects (59.5% edema suppression at 100 mg/kg) with low toxicity (SI = 0.75). While the target compound lacks tested bioactivity, its planar structure may favor interactions with aromatic biological targets.

- Solubility : The oxadiazole group enhances polarity, improving aqueous solubility compared to the purely hydrocarbon-based target compound.

Biphenyl-Naphthalene Hybrids ()

2-(4'-Bromo[1,1'-biphenyl]-4-yl)naphthalene (C₂₂H₁₅Br) shares the naphthalene and bromophenyl units but includes a biphenyl linker. Differences include:

- Synthetic Complexity : Introducing a biphenyl moiety requires cross-coupling reactions (e.g., Suzuki), whereas the target compound may be synthesized via simpler Friedel-Crafts alkylation (analogous to ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.